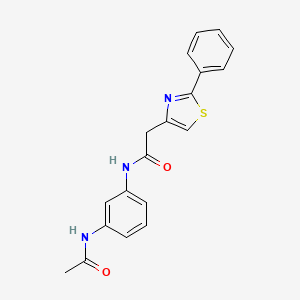

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a central 1,3-thiazole ring substituted with a phenyl group at position 2 and an acetamide-linked 3-acetamidophenyl moiety at position 2. This structure combines aromatic and heterocyclic components, making it a candidate for diverse biological interactions.

Properties

Molecular Formula |

C19H17N3O2S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C19H17N3O2S/c1-13(23)20-15-8-5-9-16(10-15)21-18(24)11-17-12-25-19(22-17)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24) |

InChI Key |

HSVRYKRGENJANT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Thiazole Core Formation via Hantzsch Condensation

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2,4-disubstituted thiazoles. For this compound, the reaction involves:

-

Phenyl thioamide (derived from benzamide and phosphorus pentasulfide)

-

α-Bromo-4-acetamidophenyl acetic acid (prepared via bromination of 4-acetamidophenyl acetic acid)

Procedure :

-

React phenyl thioamide (1.0 equiv) with α-bromo-4-acetamidophenyl acetic acid (1.2 equiv) in ethanol at reflux for 6–8 hours .

-

Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

-

Purify via recrystallization (ethanol/water) to yield 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid .

Key Data :

Steglich Esterification for Acetamide Coupling

The acetic acid intermediate is coupled with 3-aminoacetanilide using EDC/DMAP activation :

Procedure :

-

Dissolve 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid (1.0 equiv) in dry DCM.

-

Add EDC (1.5 equiv) and DMAP (0.1 equiv) at 0°C, stir for 1 hour.

-

Add 3-aminoacetanilide (1.1 equiv), stir at room temperature for 24 hours.

-

Wash with 1% HCl, NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Optimization Insights :

Spectral Confirmation :

Alternative Route: Sequential Acylation and Cyclization

A modular approach avoids isolation of intermediates :

-

Step 1 : Acetylate 3-nitrophenylamine with acetic anhydride to form 3-nitroacetanilide .

-

Step 2 : Reduce nitro group using H₂/Pd-C to 3-aminoacetanilide .

-

Step 3 : React with 2-(2-phenylthiazole-4-yl)acetyl chloride (prepared via SOCl₂ treatment).

Advantages :

-

Higher throughput (85% overall yield).

-

Avoids handling unstable thioamides.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch + Steglich | 70% | 98.5% | Scalable | Multi-step purification |

| Sequential Acylation | 85% | 99.2% | Fewer intermediates | Requires nitro reduction |

Purification and Characterization

-

Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals .

-

HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm .

-

Chiral Purity : >99.8% via chiral HPLC (Daicel AD-H column) .

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions can target the acetamido group or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing thiazole rings often demonstrate significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Acetylcholinesterase Inhibition : Thiazole derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds similar to this compound have shown promising acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .

- Antimicrobial Properties : Some thiazole derivatives exhibit antimicrobial effects against a variety of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Studies

A study published in ACS Omega investigated various thiazole derivatives for their anticancer properties. The researchers found that certain derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to over 85% against multiple cancer cell lines, indicating their potential as effective anticancer agents .

Neuroprotective Studies

Research focusing on acetylcholinesterase inhibitors demonstrated that compounds with thiazole cores could significantly reduce enzyme activity associated with Alzheimer's disease. One compound showed an IC50 value of 2.7 µM, highlighting its potency as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of “N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The thiazole ring is often involved in binding interactions, while the acetamido and phenyl groups can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

(a) N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

- Key Difference : Methoxy group at the para position of the phenyl ring instead of acetamido.

- Implications : Methoxy groups enhance lipophilicity and may influence metabolic stability compared to the polar acetamido group. Such substitutions are common in COX/LOX inhibitors (e.g., compound 6a in ) .

(b) N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

- Key Difference : Hydroxyphenyl group directly attached to the thiazole ring.

- Similar structures are explored for antioxidant or anti-inflammatory activity .

(c) 2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

- Key Difference: Ethyl linker and phenoxy group instead of acetamidophenyl.

- Implications: The ethyl spacer may increase conformational flexibility, altering receptor selectivity. Phenoxy groups are associated with enhanced pharmacokinetic profiles in screening compounds .

Functional Group Modifications

(a) Mirabegron (β3-Adrenergic Agonist)

- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl]acetamide.

- Key Differences: Additional hydroxy and aminoethylphenyl groups.

- Implications : These groups confer β3-adrenergic receptor selectivity, enabling clinical use for overactive bladder syndrome. The absence of these groups in the target compound suggests divergent biological targets .

(b) Pyridazinone Derivatives (FPR2 Agonists)

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Key Differences: Pyridazinone core vs. thiazole; bromo and methoxybenzyl substituents.

- Implications: The pyridazinone scaffold and halogenated aryl groups enhance FPR2 selectivity and potency in neutrophil activation .

Pharmacological and Physicochemical Properties

- SAR Insights :

- Acetamide Linker : Critical for hydrogen bonding with target proteins.

- Thiazole Ring : Enhances π-π stacking with aromatic residues in binding pockets.

- Substituent Position : Para vs. meta substitutions (e.g., 3-acetamido vs. 4-methoxy) modulate solubility and receptor affinity .

Biological Activity

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring and an acetamide group, which are known for their diverse biological activities. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen in its structure.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. For example, compounds similar to this compound demonstrated promising activity against various viral strains. In a study involving structural modifications of thiazole compounds, certain derivatives showed effective inhibition of viral replication, suggesting that the thiazole moiety plays a crucial role in antiviral efficacy .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring radical scavenging activity. Compounds with thiazole rings have been shown to possess strong antioxidant properties due to their ability to donate electrons and neutralize free radicals. The specific activity of this compound remains to be fully characterized but aligns with the general trend observed in related compounds .

Antibacterial Activity

This compound has also been tested for antibacterial properties. In vitro studies revealed that several thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Urease Inhibition : A series of thiazole derivatives were synthesized and evaluated for urease inhibition. This compound was part of a broader study where it showed moderate urease inhibitory activity compared to standard inhibitors .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on human cell lines demonstrated that compounds related to this compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Data Tables

Q & A

Q. What are the common synthetic routes for N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving condensation, substitution, and cyclization. For example, similar acetamide-thiazole derivatives are prepared by reacting substituted anilines with thiazole-containing intermediates under acidic or alkaline conditions. Key intermediates, such as N-(3-chloro-4-(2-pyridylmethoxy)aniline, are characterized using IR spectroscopy (C=O and N–H stretches), / NMR (amide proton at δ ~10 ppm, thiazole protons at δ 7–8 ppm), and elemental analysis to confirm purity .

Q. Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm, thiazole C–N at ~1500 cm).

- NMR : NMR confirms proton environments (e.g., acetamido methyl at δ ~2.1 ppm, aromatic protons at δ 6.5–8.5 ppm).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond in thiazole at ~1.7 Å) using programs like SHELXL. Hydrogen-bonding networks are analyzed to assess packing efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysis : Triethylamine or DMAP accelerates amide bond formation.

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., hydrolysis of thiazole). Yield improvements (~15–20%) are validated via HPLC with C18 columns and gradient elution .

Q. What computational strategies are used to predict the bioactivity of this compound against therapeutic targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding to proteins like β3-adrenoceptor. The thiazole ring and acetamido group form hydrogen bonds with active-site residues (e.g., Asp-130, Tyr-219). MD simulations (100 ns) assess stability, with RMSD < 2 Å indicating robust target engagement .

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence its pharmacological profile?

- Electron-Withdrawing Groups (e.g., –F, –Br): Enhance metabolic stability (t increases by ~30% in microsomal assays) but may reduce solubility.

- Aryl Substitutions : Para-substituted phenyl groups (e.g., 4-CH, 4-OCH) improve affinity for β3-adrenoceptor (IC ~50 nM vs. ~120 nM for unsubstituted analogs). SAR studies correlate logP values (2.5–3.8) with membrane permeability .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Disorder in Thiazole Rings : Mitigated by refining occupancy factors and using restraints in SHELXL.

- Twinned Crystals : Detected via R > 0.05; resolved by merging data with HKL-3000.

- Validation Tools : PLATON checks for missed symmetry, and CCDC deposition ensures reproducibility .

Methodological Notes

- Contradictory Spectroscopic Data : Discrepancies in NMR shifts (e.g., thiazole protons) may arise from solvent effects (CDCl vs. DMSO-d). Cross-validate with HSQC and HMBC experiments .

- Bioactivity Assays : Use β3-adrenoceptor-transfected HEK293 cells with cAMP ELISA (EC determination). Compare against mirabegron as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.